![molecular formula C21H19N5O2S B2393017 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide CAS No. 852376-25-1](/img/structure/B2393017.png)
2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide” is a complex organic molecule that contains several functional groups including a triazolo[4,3-b]pyridazine ring, a methoxyphenyl group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the triazolo[4,3-b]pyridazine ring. The methoxyphenyl group could potentially disrupt the ability of the molecule to form π-stacked columns typically observed in organic radicals .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions. For instance, the methoxy group could potentially undergo demethylation under acidic conditions .Wissenschaftliche Forschungsanwendungen
- Research has explored the potential of this compound as an anticancer agent. Derivatives of [1,2,4]triazolo[4,3-a]pyridines have been synthesized, and some of them exhibit effective antiproliferative activity against cancer cell lines such as A549, Bewo, and MCF-7 . Further studies could investigate its mechanism of action and optimize its efficacy.
- The compound serves as a precursor for the synthesis of triazolopyridine derivatives. A one-pot synthesis method has been developed using easily available 2-hydrazinopyridine and substituted aromatic aldehydes. This method provides access to synthetically and biologically important triazolopyridines .
- Researchers have investigated [1,2,4]triazolo[4,3-c]quinazolines as bioisosteres. These compounds were designed with bioisosterism principles in mind, aiming to improve their pharmacological profiles. Some derivatives demonstrated cytotoxic activity comparable to that of doxorubicin, a reference anticancer drug .
- A series of [1,2,4]triazolo[4,3-a]pyrazine derivatives containing 4-oxo-pyridazinone moieties were designed and evaluated. These compounds were tested against three cancer cell lines (A549, MCF-7, and HeLa) and c-Met kinase. The results provide insights into their potential as kinase inhibitors .
Anticancer Activity
Synthesis of Triazolopyridine Derivatives
Bioisosterism-Guided Drug Design
Inhibition of c-Met Kinase
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds bearing the [1,2,4]triazolo[4,3-a]pyrazine moiety have been studied as potential c-met kinase inhibitors .
Mode of Action
Related compounds have been shown to exhibit anti-tumor activity and inhibit c-met kinase .
Biochemical Pathways
C-met kinase, a potential target of similar compounds, plays a crucial role in cellular growth, survival, and migration .
Pharmacokinetics
Molecular docking and pharmacokinetic studies have been performed on related compounds to evaluate their druggability .
Result of Action
Similar compounds have demonstrated excellent anti-tumor activity against various cancer cell lines .
Action Environment
The stability of related compounds has been studied, with some exhibiting superior thermostability .
Eigenschaften
IUPAC Name |
2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-14-5-3-4-6-17(14)22-19(27)13-29-20-12-11-18-23-24-21(26(18)25-20)15-7-9-16(28-2)10-8-15/h3-12H,13H2,1-2H3,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBCFSHMRIBXFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)OC)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.